molecular formula C11H16F2O2 B2615088 Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2416218-90-9

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2615088
CAS No.: 2416218-90-9
M. Wt: 218.244
InChI Key: VAXLGJYGYIVYLU-AYMMMOKOSA-N
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Description

“Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound with a bicyclic structure. The bicyclo[3.3.1]nonane core is a common motif in many natural products and pharmaceuticals . The presence of fluorine atoms and a carboxylate ester group could potentially influence its reactivity and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, with two fluorine atoms attached to one of the bridgehead carbons and a methyl ester group attached to a non-bridgehead carbon .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Total Synthesis of Racemic and Optically Active Coronafacic Acids: The compound (±)-Methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate, closely related to the requested chemical, was used in the synthesis of racemic and optically active coronafacic acids. This synthesis involved a series of complex chemical reactions, highlighting the compound's utility in synthesizing structurally complex molecules (Ohira, 1984).

Advances in Organic Chemistry

  • Stable Carbocation in Criegee Rearrangement: A study involving a variant of the methyl bicyclo[3.3.1]nonane structure found that during a Criegee rearrangement, a stable carbocation was observed. This discovery is significant for controlling the selectivity of transformations in organic synthesis (Krasutsky et al., 2000).

Novel Reagents and Chemical Transformations

  • Ether Cleavage with B-bromo-9-borabicyclo[3.3.1]nonane: A reagent closely related to the requested compound, B-bromo-9-borabicyclo[3.3.1]nonane, was found effective in cleaving various ethers, demonstrating its potential as a selective and convenient reagent for such transformations in organic chemistry (Bhatt, 1978).

Applications in Structural and Spectroscopic Analysis

  • Structural Study of Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: The molecular structure and conformational behavior of a compound similar to methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate were analyzed using NMR spectroscopy, demonstrating its utility in understanding molecular structures (Arias-Pérez et al., 1995).

Electrophilic Sources and Reactivity

  • Use of Carborane Reagents for Electrophilic Reactions: Research on carborane reagents, including methyl carboranes, has shown their effectiveness in producing reactive cations and catalysts, especially when traditional triflates fail. This highlights the potential of related compounds in advanced synthetic applications (Reed, 2010).

Properties

IUPAC Name

methyl (1R,5S)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O2/c1-15-10(14)7-5-8-3-2-4-9(6-7)11(8,12)13/h7-9H,2-6H2,1H3/t7?,8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXLGJYGYIVYLU-CBLAIPOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CCC[C@@H](C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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